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Compound of Interest

Compound Name: 1-(5-Ethylthiophen-2-yl)ethanone

Cat. No.: B092520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(5-Ethylthiophen-2-
yl)ethanone, a substituted thiophene derivative of interest in synthetic and medicinal

chemistry. Due to the limited direct literature on this specific compound, this guide leverages

data from closely related analogues to detail its probable synthesis, physicochemical

properties, and potential biological significance. All quantitative data is summarized for clarity,

and detailed experimental protocols are provided as a foundation for further research.

Core Properties and Synthesis
1-(5-Ethylthiophen-2-yl)ethanone belongs to the class of 2-acetylthiophenes, which are

valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[1] The primary

and most efficient route for the synthesis of such compounds is the Friedel-Crafts acylation of

the corresponding substituted thiophene.[2][3] In this case, 2-ethylthiophene would be acylated

using an acetylating agent like acetic anhydride or acetyl chloride in the presence of a Lewis

acid or solid acid catalyst.[4]

The regioselectivity of the Friedel-Crafts acylation on a 2-substituted thiophene ring strongly

favors substitution at the 5-position. This is due to the superior stabilization of the cationic

intermediate formed during electrophilic attack at this position, which can be represented by

more resonance structures compared to attack at other positions.[3]
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While experimental data for 1-(5-Ethylthiophen-2-yl)ethanone is not readily available, its

properties can be reliably predicted based on known data for analogous 2-acetylthiophene

compounds.

Table 1: Predicted Physicochemical Properties

Property
Predicted
Value/Information

Basis of Prediction

Molecular Formula C₈H₁₀OS -

Molecular Weight 154.23 g/mol -

Appearance Colorless to pale yellow liquid
Analogy with 2-

acetylthiophene

Boiling Point > 200 °C
Higher than 2-acetylthiophene

due to the ethyl group

Solubility

Soluble in common organic

solvents (e.g., ethanol, ether,

CH₂Cl₂)

General solubility of similar

organic compounds

Table 2: Predicted Spectroscopic Data (¹H and ¹³C NMR)

The following table presents predicted NMR chemical shifts (δ) in ppm, referenced to TMS.

These predictions are based on the known spectra of 2-acetylthiophene and the expected

influence of an ethyl substituent at the 5-position.
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Nucleus
Predicted Chemical
Shift (ppm)

Multiplicity Notes

¹H NMR ~7.5-7.6 Doublet

Thiophene-H (position

3), coupled to H at

position 4.

~6.8-6.9 Doublet

Thiophene-H (position

4), coupled to H at

position 3.

~2.8-2.9 Quartet -CH₂- of ethyl group.

~2.5 Singlet -COCH₃ protons.

~1.3 Triplet -CH₃ of ethyl group.

¹³C NMR ~190-191 -
Carbonyl carbon (-

C=O).

~155-156 -

Thiophene C5

(attached to ethyl

group).

~144-145 -

Thiophene C2

(attached to acetyl

group).

~132-133 - Thiophene C3.

~126-127 - Thiophene C4.

~26-27 -
Acetyl methyl carbon

(-COCH₃).

~23-24 -
Ethyl methylene

carbon (-CH₂-).

~15-16 -
Ethyl methyl carbon (-

CH₃).
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The following sections provide detailed, representative methodologies for the synthesis and

potential biological evaluation of 1-(5-Ethylthiophen-2-yl)ethanone.

Synthesis via Friedel-Crafts Acylation
This protocol is adapted from established procedures for the acylation of thiophene and its

derivatives using a solid acid catalyst, which offers environmental and practical advantages

over traditional Lewis acids like AlCl₃.[5][6]

Objective: To synthesize 1-(5-Ethylthiophen-2-yl)ethanone by acylating 2-ethylthiophene with

acetic anhydride.

Materials:

2-Ethylthiophene

Acetic Anhydride

Hβ zeolite (or another suitable solid acid catalyst)[5]

Dichloromethane (CH₂Cl₂) or other suitable solvent (optional, can be run neat)[6]

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask with reflux condenser and magnetic stirrer

Heating mantle

Separatory funnel

Rotary evaporator

Apparatus for vacuum distillation or column chromatography

Procedure:
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To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add

2-ethylthiophene (e.g., 0.1 mol).

Add acetic anhydride (e.g., 0.2 to 0.3 mol, 2-3 equivalents).[5]

Add the Hβ zeolite catalyst (e.g., 1-2 g).

Heat the reaction mixture with stirring to a temperature of 60-80°C.[5][6]

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas

Chromatography (GC). The reaction is typically complete within 3-5 hours.[6]

After the reaction is complete, cool the mixture to room temperature and filter to recover the

catalyst. The catalyst can often be washed, dried, and reused.[5]

Transfer the filtrate to a separatory funnel. If a solvent was used, it can be removed at this

stage via rotary evaporation.

Carefully wash the organic layer sequentially with water, saturated sodium bicarbonate

solution (to neutralize excess acetic anhydride and acetic acid), and finally with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary

evaporator to obtain the crude product.

Purify the crude 1-(5-Ethylthiophen-2-yl)ethanone by vacuum distillation or silica gel

column chromatography.

Table 3: Representative Conditions for Friedel-Crafts Acylation of Thiophene
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Catalyst
Acylating
Agent

Thiophen
e:Agent
Ratio
(molar)

Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

Hβ zeolite
Acetic

Anhydride
1:3 60 4 98.6

C25 zeolite
Acetic

Anhydride
1:2 80 5 96.3 [6]

Glauconite
Acetic

Anhydride
1:1 100 2 50.0

Zinc

Chloride

Acetic

Anhydride
1:1 120-125 4 77.0 [7]
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Synthesis of 1-(5-Ethylthiophen-2-yl)ethanone

2-Ethylthiophene

Mixing & Heating
(60-80°C)

Acetic Anhydride
(Acylating Agent)

Hβ Zeolite
(Catalyst)

Friedel-Crafts Acylation
(3-5 hours)

Workup
(Filtration, Washing, Drying)

Purification
(Distillation or Chromatography)

1-(5-Ethylthiophen-2-yl)ethanone

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-(5-Ethylthiophen-2-yl)ethanone.

Potential Biological Activity
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While 1-(5-Ethylthiophen-2-yl)ethanone has not been specifically evaluated, the 2-

acetylthiophene scaffold is present in numerous compounds with a wide range of biological

activities.[1] Derivatives have shown potential as antimicrobial, anti-inflammatory, and

anticancer agents.[8][9][10]

Antimicrobial Activity: Chalcones derived from 2,5-dichloro-3-acetylthiophene have exhibited

significant in vitro antifungal activity against species like Aspergillus niger and Candida

tropicalis, as well as antimycobacterial activity against M. tuberculosis.[8][9]

Anti-inflammatory Activity: The anti-inflammatory potential of related compounds is often

evaluated through their ability to inhibit protein denaturation or by using in vivo models like

the carrageenan-induced paw edema assay.[10]

Anticancer Activity: Certain acetylthiophene derivatives have been tested for cytotoxicity

against various cancer cell lines, such as DU145 (prostate), with some compounds showing

activity comparable to standard drugs like methotrexate.[8][9]

The ethyl group at the 5-position of the target molecule could modulate these activities by

altering its lipophilicity, steric profile, and metabolic stability, making it a compound of interest

for structure-activity relationship (SAR) studies.

Generalized Protocol: Antimicrobial Susceptibility
Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound

against a specific microorganism.[10]

Objective: To determine the MIC of 1-(5-Ethylthiophen-2-yl)ethanone.

Materials:

Test compound (1-(5-Ethylthiophen-2-yl)ethanone)

Standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli) at ~5 x 10⁵

CFU/mL

Appropriate growth medium (e.g., Mueller-Hinton Broth)
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Sterile 96-well microtiter plates

Standard antibiotic for positive control (e.g., ciprofloxacin)

Solvent for compound (e.g., DMSO)

Procedure:

Prepare a stock solution of the test compound in a suitable solvent.

In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth

medium to achieve a range of desired concentrations.

Prepare control wells: medium only (sterility control), medium with inoculum (negative

control), and medium with a standard antibiotic and inoculum (positive control).

Inoculate each well (except the sterility control) with the prepared microbial suspension.

Incubate the plate at 37°C for 18-24 hours.

Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of

the compound that completely inhibits visible microbial growth.

Biological Pathway Visualization
As there is no specific signaling pathway documented for 1-(5-Ethylthiophen-2-yl)ethanone,

the following diagram illustrates the general principle of how a hypothetical thiophene-based

drug might be developed based on its observed biological activity.
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Hypothetical Drug Discovery Workflow

1-(5-Ethylthiophen-2-yl)ethanone
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(Synthesize Analogues)

Inactive

Active
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(Improve Potency & Safety)
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Caption: A conceptual workflow for evaluating a novel thiophene derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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